molecular formula C28H23F3N4O3 B11441361 2-(5,8-dimethyl-2,4-dioxo-3-(m-tolyl)-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide

2-(5,8-dimethyl-2,4-dioxo-3-(m-tolyl)-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide

Cat. No.: B11441361
M. Wt: 520.5 g/mol
InChI Key: KOOZFASIXVERLM-UHFFFAOYSA-N
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Description

2-(5,8-dimethyl-2,4-dioxo-3-(m-tolyl)-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of 2-(5,8-dimethyl-2,4-dioxo-3-(m-tolyl)-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide involves several steps:

    Initial Formation: The initial step involves the formation of the pyrimido[5,4-b]indole core. This can be achieved through a multi-step reaction starting from readily available starting materials such as indole derivatives and appropriate aldehydes or ketones.

    Functional Group Addition: The next step involves the introduction of the dimethyl and dioxo groups at specific positions on the pyrimido[5,4-b]indole core. This can be achieved through selective oxidation and methylation reactions.

    Acetamide Formation: The final step involves the formation of the acetamide group by reacting the intermediate compound with 2-(trifluoromethyl)phenylamine under suitable conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

2-(5,8-dimethyl-2,4-dioxo-3-(m-tolyl)-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced with other atoms or groups. Common reagents for these reactions include halogens, acids, and bases.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

2-(5,8-dimethyl-2,4-dioxo-3-(m-tolyl)-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may have potential as a biochemical probe or as a starting point for the development of bioactive molecules.

    Medicine: The compound could be investigated for its potential therapeutic properties, including its ability to interact with specific biological targets.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-(5,8-dimethyl-2,4-dioxo-3-(m-tolyl)-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular targets involved would depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar compounds to 2-(5,8-dimethyl-2,4-dioxo-3-(m-tolyl)-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide include:

    Dimethyl 1,4-Cyclohexanedione-2,5-dicarboxylate: This compound shares some structural similarities and may undergo similar chemical reactions.

    2,5-Dioxo-1,4-cyclohexanedicarboxylic Acid Dimethyl Ester: Another structurally related compound with potential for similar applications.

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.

Properties

Molecular Formula

C28H23F3N4O3

Molecular Weight

520.5 g/mol

IUPAC Name

2-[5,8-dimethyl-3-(3-methylphenyl)-2,4-dioxopyrimido[5,4-b]indol-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C28H23F3N4O3/c1-16-7-6-8-18(13-16)35-26(37)25-24(19-14-17(2)11-12-22(19)33(25)3)34(27(35)38)15-23(36)32-21-10-5-4-9-20(21)28(29,30)31/h4-14H,15H2,1-3H3,(H,32,36)

InChI Key

KOOZFASIXVERLM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C3=C(C4=C(N3C)C=CC(=C4)C)N(C2=O)CC(=O)NC5=CC=CC=C5C(F)(F)F

Origin of Product

United States

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